N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a trifluoromethylbenzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity . Its structural uniqueness lies in the combination of the electron-deficient trifluoromethyl group and the planar triazolopyridazine system, which may influence target binding and selectivity.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c20-19(21,22)14-5-1-4-13(9-14)18(28)24-15-6-2-3-12(10-15)16-7-8-17-25-23-11-27(17)26-16/h1-11H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYJKNVUJAUPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide has been studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.
Medicine: In the field of medicine, this compound has shown promise as a candidate for drug development. Its potential antitumor, anti-inflammatory, and anxiolytic properties have been explored in preclinical studies.
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Findings from Comparative Analysis
Role of Trifluoromethyl Group :
- The trifluoromethyl group in the target compound enhances hydrophobicity and electronic effects compared to methyl (e.g., ) or cyclopropyl (e.g., ) substituents. This group may improve binding to hydrophobic pockets in proteins, as seen in BRD4 inhibitors like Vitas-M .
For instance, sulfonamides are often associated with protease inhibition or carbonic anhydrase activity.
Linker and Substituent Effects :
- Thiophene () or indole () substitutions introduce aromatic π-π interactions, while pyrrolidine linkers () may improve solubility or conformational flexibility. The target compound’s phenyl-benzamide system offers rigidity, which could favor entropic binding in enzyme active sites.
Biological Activity Trends :
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Trifluoromethyl and fluoro substituents (e.g., ) enhance metabolic stability and target affinity compared to electron-donating groups like methyl .
- Heterocyclic Additions : Thiophene () or indole () moieties expand π-stacking interactions, critical for binding to aromatic residues in kinases or bromodomains.
- Linker Flexibility : Rigid benzamide linkers (target compound) vs. flexible pyrrolidine-sulfonamide chains () influence binding kinetics and bioavailability.
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies that highlight its pharmacological properties.
- Molecular Formula : C17H14F3N5
- Molecular Weight : 355.33 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from molecular structure.
The compound's biological activity is primarily attributed to its interaction with specific biological targets. The presence of the [1,2,4]triazolo[4,3-b]pyridazine moiety contributes to its ability to inhibit certain enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit promising antimicrobial properties. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several derivatives . This suggests that this compound may also possess similar properties.
Anticancer Potential
The anticancer efficacy of triazolo derivatives has been explored extensively. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including MCF7 and NCI-H460. The reported IC50 values for these compounds ranged from 7.01 μM to 14.31 μM . This indicates a potential for the compound in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications on the triazole ring and phenyl substituents can significantly affect the potency and selectivity of the compound against target enzymes or receptors .
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity Assessment :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
